1-Iodo-3,5-dimethylbenzene

Beschreibung

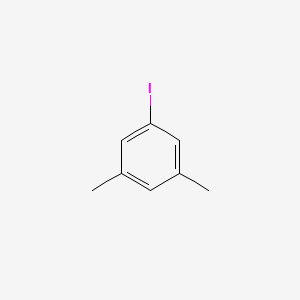

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-iodo-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMKEENUYIUKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176985 | |

| Record name | Benzene, 1-iodo-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22445-41-6 | |

| Record name | Benzene, 1-iodo-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022445416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-iodo-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Iodo-3,5-dimethylbenzene from 3,5-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-iodo-3,5-dimethylbenzene from 3,5-dimethylaniline (B87155). This transformation is a classic example of the Sandmeyer reaction, a cornerstone of aromatic chemistry for the introduction of a halide at a specific position on an aromatic ring. The procedure involves two key steps: the diazotization of the primary aromatic amine, 3,5-dimethylaniline, to form a diazonium salt, followed by the introduction of iodine using an iodide salt. This guide details the reaction mechanism, experimental protocols, and relevant quantitative data to assist researchers in the successful execution of this synthesis.

Reaction Principle and Mechanism

The synthesis of this compound from 3,5-dimethylaniline proceeds via a two-step mechanism. The first step is the diazotization of the aniline (B41778) derivative, where the primary amino group reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form a 3,5-dimethylbenzenediazonium salt. This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1]

The second step is the Sandmeyer-type iodination. The diazonium salt solution is treated with a source of iodide ions, most commonly potassium iodide (KI). The diazonium group, being an excellent leaving group (as dinitrogen gas), is displaced by the iodide ion to yield the final product, this compound.

Experimental Protocols

Two common protocols for the synthesis of this compound are the classical aqueous diazotization-iodination and a greener, one-pot procedure.

Protocol 1: Classical Aqueous Diazotization-Iodination

This widely used method involves the preparation of the diazonium salt in an acidic aqueous solution, followed by the addition of potassium iodide.

Materials:

-

3,5-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (B1220275) (Na₂S₂O₃) or Sodium Sulfite (B76179) (Na₂SO₃) solution (10% w/v)

-

Organic Solvent for extraction (e.g., Diethyl ether, Dichloromethane)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Starch-iodide paper

Procedure:

-

Preparation of the Aniline Salt Solution: In a flask, dissolve 3,5-dimethylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt solution, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction.

-

Monitoring the Reaction: After the complete addition of the NaNO₂ solution, continue stirring for an additional 15-30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test will result in the paper turning blue-black).

-

Iodination: In a separate flask, dissolve potassium iodide (1.1-1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution should be observed. The reaction mixture is often allowed to stir at room temperature for a period or gently warmed to ensure complete decomposition of the diazonium salt.

-

Work-up: To remove any excess iodine, add a 10% sodium thiosulfate or sodium sulfite solution until the dark color of iodine disappears.

-

Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether, 2 x 50 mL for a small-scale reaction). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation under reduced pressure.

Protocol 2: A Green, One-Pot Diazotization-Iodination

This method offers a more environmentally friendly approach, avoiding the use of strong mineral acids and operating at room temperature.

Materials:

-

3,5-Dimethylaniline

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Water

-

Sodium Sulfite (Na₂SO₃)

-

Organic Solvent for extraction (e.g., Dichloromethane)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flask, prepare a solution of sodium nitrite (3 mmol) and p-TsOH·H₂O (6 mmol) in water (5 mL). Stir for 1-2 minutes.

-

Addition of Aniline: Slowly add 3,5-dimethylaniline (2 mmol) to the reaction mixture. Stir for 20-30 minutes at room temperature. The completion of the diazotization can be monitored by TLC.

-

Iodination: Add potassium iodide (5 mmol) to the reaction mixture and continue stirring. The evolution of nitrogen gas will be observed.

-

Work-up: Decolorize the aqueous solution with Na₂SO₃.

-

Extraction and Purification: Extract the mixture with dichloromethane (B109758) (3 x 15 mL). Wash the combined organic layers with water (3 x 10 mL) and dry over MgSO₄. Evaporate the solvent to obtain the product.

Quantitative Data

The following table summarizes the typical molar equivalents and reaction conditions for the synthesis of this compound. Please note that the yield for the specific synthesis of this compound from 3,5-dimethylaniline is not explicitly reported in the surveyed literature. However, yields for analogous dimethyl-substituted anilines using the "Green Procedure" are in the range of 85-95%.

| Parameter | Classical Aqueous Protocol | Green One-Pot Protocol |

| 3,5-Dimethylaniline | 1.0 eq | 1.0 eq (e.g., 2 mmol) |

| Acid | HCl or H₂SO₄ (3.0 eq) | p-TsOH·H₂O (3.0 eq) |

| Nitrite Source | NaNO₂ (1.1 eq) | NaNO₂ (1.5 eq) |

| Iodide Source | KI (1.1-1.5 eq) | KI (2.5 eq) |

| Solvent | Water | Water |

| Temperature | 0-5 °C (Diazotization) | Room Temperature |

| Reaction Time | Varies (monitor by gas evolution) | 20-30 min (Diazotization) |

| Reported Yield | Not specified | 85-95% (for similar substrates) |

Visualizing the Process

To further clarify the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction pathway for the synthesis.

References

1-Iodo-3,5-dimethylbenzene physical and chemical properties

An In-depth Technical Guide to 1-Iodo-3,5-dimethylbenzene

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties

This compound , also known as 5-Iodo-m-xylene, is an aryl halide commonly used as an intermediate in organic synthesis.[1] Its chemical structure consists of a benzene (B151609) ring substituted with an iodine atom and two methyl groups at positions 3 and 5.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 22445-41-6 | [2][3][4] |

| Molecular Formula | C8H9I | [2][4] |

| Molecular Weight | 232.06 g/mol | [2][3][4] |

| Appearance | Yellow liquid | [2] |

| Melting Point | -2.9°C (estimate) | [2][5] |

| Boiling Point | 92-94 °C at 3-4 hPa | [2][3][6] |

| Density | 1.608 g/mL at 25 °C | [2][3][6] |

| Refractive Index (n20/D) | 1.594 | [3] |

| Flash Point | 113 °C (closed cup) | [2][3] |

| Water Solubility | Sparingly soluble (0.014 g/L at 25°C, calculated) | [2][6] |

| SMILES String | Cc1cc(C)cc(I)c1 | [3] |

| InChI Key | ZLMKEENUYIUKKC-UHFFFAOYSA-N | [3] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is available and provides information about the hydrogen atoms in the molecule.[7]

-

Mass Spectrometry (GC-MS): The mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight.[8][9]

-

Infrared (FTIR) and Raman Spectroscopy: These techniques can provide information about the functional groups and vibrational modes of the molecule.[7]

The full spectral data can be accessed through specialized databases.[7][8]

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, participating in a variety of coupling and substitution reactions. It is particularly useful in the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Key reactions involving this compound include:

-

Synthesis of 1,3-Dimethyl-5-phenoxybenzene through a nano-CuFe₂O₄ catalyzed C-O cross-coupling with phenol[3][6][10]

-

CuBr-catalyzed amination to form N-Allyl-3,5-dimethylbenzenamine[3][6]

-

As a starting material in the synthesis of biphenyl-3,3′,5,5′-tetracarboxylic acid[3][6]

-

Radical bromination using N-bromosuccinimide to yield 1,3-bis(bromomethyl)-5-iodobenzene[3][6]

These reactions highlight its utility in constructing more complex molecules, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a copper-catalyzed halogen exchange reaction.[6][10]

Methodology:

-

Reactants: 5-bromo-m-xylene is used as the starting material. Sodium iodide (NaI) or potassium iodide (KI) serves as the iodine source.

-

Solvent: The reaction is typically carried out in a solvent such as n-butanol (n-BuOH) or dimethylformamide (DMF).

-

Catalyst: A copper catalyst is employed to facilitate the halogen exchange.

-

Procedure: The reactants, catalyst, and solvent are combined and heated under appropriate conditions to drive the reaction to completion.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through standard workup procedures, which may include extraction, washing, and drying. The crude product is then purified, typically by distillation under reduced pressure, to yield pure this compound.

Caption: Synthetic pathway for this compound.

Copper-Catalyzed C-O Cross-Coupling Reaction

A notable application of this compound is in the synthesis of diaryl ethers. An example is the reaction with phenol (B47542) to form 1,3-dimethyl-5-phenoxybenzene.

Methodology:

-

Reactants: this compound and phenol are the coupling partners.

-

Catalyst: Nano-powdered copper-iron oxide (CuFe₂O₄) is used as a recyclable catalyst.[6][10]

-

Procedure: The reactants and catalyst are mixed in a suitable solvent and heated. The catalyst facilitates the formation of the C-O bond between the aryl iodide and the phenol.

-

Product Isolation: Upon completion, the catalyst can be recovered for reuse, and the product, 1,3-dimethyl-5-phenoxybenzene, is isolated and purified.

Caption: C-O cross-coupling reaction workflow.

Safety Information

This compound is classified as a warning-level hazard.[3] It is known to cause skin and eye irritation and may cause respiratory irritation.[3]

Precautionary Measures:

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands and skin thoroughly after handling.[2] Use only in well-ventilated areas.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][11] A respirator may be necessary under certain conditions.[3]

-

Storage: Store in a locked-up, well-ventilated place.[2][11] Keep the container tightly closed.[11]

-

First Aid: In case of inhalation, move the person to fresh air.[2] If on skin, wash with plenty of water.[11] In case of eye contact, rinse cautiously with water for several minutes.[2] If swallowed, rinse the mouth with water and seek medical advice.[2]

For detailed safety information, refer to the Safety Data Sheet (SDS).[2][11]

References

- 1. This compound [myskinrecipes.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 3,5-二甲基-1-碘苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 22445-41-6 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. scientificlabs.ie [scientificlabs.ie]

- 11. echemi.com [echemi.com]

Technical Guide: 1-Iodo-3,5-dimethylbenzene in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Iodo-3,5-dimethylbenzene, a key aryl halide intermediate in organic synthesis. It covers its chemical and physical properties, and its application in forming carbon-carbon and carbon-heteroatom bonds, which are crucial in the development of pharmaceuticals and other complex organic molecules.

Core Chemical Data

This compound, also known as 5-Iodo-m-xylene, is a valuable reagent in cross-coupling reactions due to the reactivity of the carbon-iodine bond.

| Identifier | Value |

| CAS Number | 22445-41-6 |

| Molecular Formula | C₈H₉I |

| Molecular Weight | 232.06 g/mol [1][2] |

| Synonyms | 5-Iodo-m-xylene |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Appearance | Yellow liquid |

| Boiling Point | 92-94 °C at 3 mmHg[2] |

| Density | 1.608 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.594 |

| Solubility | Sparingly soluble in water (0.014 g/L at 25°C) |

Applications in Organic Synthesis

This compound is a versatile building block used in a variety of synthetic transformations. Its primary applications lie in palladium and copper-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Key applications include:

-

Sonogashira Coupling: For the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne.

-

Suzuki-Miyaura Coupling: For the creation of biaryl compounds by reacting with an organoboron species.

-

Buchwald-Hartwig Amination: For the synthesis of arylamines.

-

Ullmann Condensation: For the formation of diaryl ethers.

-

α-Arylation of Ketones: A method to form a carbon-carbon bond at the alpha position of a ketone.[3]

-

Copper-catalyzed N-arylation of Imidazoles: To synthesize N-arylated imidazole (B134444) derivatives.[3]

Experimental Protocols

Below is a detailed experimental protocol for a common application of this compound: the Sonogashira coupling reaction. This procedure is representative and may require optimization for specific substrates and scales.

Sonogashira Coupling of this compound with Phenylacetylene (B144264)

Objective: To synthesize 1,3-dimethyl-5-(phenylethynyl)benzene via a palladium-copper co-catalyzed Sonogashira coupling reaction.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA), anhydrous

-

Toluene (B28343), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 232 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

-

Inert Atmosphere: Seal the flask with septa and purge with argon or nitrogen for 10-15 minutes.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and anhydrous triethylamine (2 mL) via syringe. Stir the mixture until all solids are dissolved. Then, add phenylacetylene (1.2 mmol, 122 mg, 0.13 mL) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford the pure 1,3-dimethyl-5-(phenylethynyl)benzene.

Visualization of Reaction Pathways

The following diagrams illustrate key experimental workflows and reaction mechanisms relevant to the application of this compound.

Caption: General experimental workflow for cross-coupling reactions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Solubility Profile of 1-Iodo-3,5-dimethylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Iodo-3,5-dimethylbenzene (also known as 5-Iodo-m-xylene), a key aryl halide intermediate in various organic syntheses. Understanding its solubility is crucial for reaction optimization, purification, and formulation development. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a relatively nonpolar molecule due to the presence of the benzene (B151609) ring and the two methyl groups. The iodine atom introduces some polarity, but the overall character of the molecule is hydrophobic. Therefore, it is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents. Aryl halides are generally insoluble or sparingly soluble in water but tend to dissolve in organic solvents[1].

Quantitative and Qualitative Solubility Data

| Solvent Classification | Solvent | Chemical Formula | Polarity | Solubility of this compound |

| Protic Polar | Water | H₂O | High | Sparingly soluble (0.014 g/L at 25°C, calculated)[2][3][4] |

| Methanol | CH₃OH | High | Expected to be sparingly soluble | |

| Ethanol | C₂H₅OH | High | Soluble (based on data for iodobenzene)[5] | |

| Aprotic Polar | Acetone | C₃H₆O | Medium | Miscible (based on data for iodobenzene)[5] |

| Ethyl Acetate | C₄H₈O₂ | Medium | Expected to be soluble | |

| Nonpolar Aromatic | Toluene | C₇H₈ | Low | Expected to be highly soluble[6] |

| Benzene | C₆H₆ | Low | Soluble (based on data for 3-iodotoluene)[7] | |

| Halogenated | Dichloromethane | CH₂Cl₂ | Medium | Expected to be soluble |

| Chloroform | CHCl₃ | Medium | Soluble (based on data for iodobenzene)[8] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Low | Soluble (based on data for 3-iodotoluene)[7] |

| Alkanes | Hexane | C₆H₁₄ | Low | Expected to be soluble[6] |

Note: "Expected" solubility is inferred from the principle of "like dissolves like" and qualitative data for structurally similar compounds such as iodobenzene (B50100) and other iodotoluene isomers.

Experimental Protocols for Solubility Determination

For precise solubility data, experimental determination is necessary. The following are standard methodologies for assessing the solubility of a solid compound like this compound in an organic solvent.

Method 1: Equilibrium Solubility Method (Shake-Flask)

This is a widely used and reliable method for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a shaker, magnetic stirrer, or rotator. The time required for equilibration can vary and should be determined experimentally (typically 24-72 hours).

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, use centrifugation followed by careful decantation of the supernatant, or filter the solution using a syringe filter compatible with the organic solvent. It is critical to avoid transferring any solid particles.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using an appropriate analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): Requires a validated method with a suitable standard curve.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and a linear response in the desired concentration range.

-

Gravimetric Analysis: Evaporate a known volume of the saturated solution to dryness and weigh the residue. This method is less sensitive and requires careful execution to avoid errors.

-

-

-

Calculation:

-

Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in desired units (e.g., g/L, mg/mL, or mol/L).

-

Method 2: Dynamic (Turbidimetric) Method

This method is faster than the equilibrium method and is useful for screening multiple solvents or temperatures.

Protocol:

-

Preparation of a Solution of Known Concentration:

-

Prepare a solution of this compound in the chosen solvent at a concentration where it is fully dissolved, often with gentle heating.

-

-

Controlled Cooling/Solvent Addition:

-

Temperature Variation: Slowly cool the solution at a controlled rate while monitoring for the first sign of turbidity (cloudiness), which indicates the onset of precipitation. The temperature at which turbidity appears is the saturation temperature for that concentration.

-

Solvent Addition: Alternatively, at a constant temperature, a known amount of an anti-solvent (a solvent in which the compound is poorly soluble) can be slowly added to a solution of the compound until turbidity is observed.

-

-

Detection:

-

Turbidity can be detected visually or more accurately using a turbidimeter or a light-scattering detector.

-

-

Data Analysis:

-

By performing this experiment at various concentrations, a solubility curve as a function of temperature or solvent composition can be generated.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is highly recommended to perform experimental verification of solubility in the specific solvent systems and conditions of interest.

References

- 1. quora.com [quora.com]

- 2. This compound | 22445-41-6 [chemicalbook.com]

- 3. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound [stenutz.eu]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Iodo-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-iodo-3,5-dimethylbenzene, also known as 5-iodo-m-xylene. This document is intended for professionals in the fields of chemical research, drug development, and quality control who utilize NMR spectroscopy for molecular structure elucidation and verification.

Introduction

This compound is a key aromatic halogenated building block in organic synthesis. Its structural characterization is crucial for ensuring the identity and purity of starting materials and intermediates in multi-step synthetic pathways. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure. This guide presents a comprehensive analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra, including peak assignments, chemical shifts, and multiplicities.

Due to the limited availability of publicly accessible, fully detailed experimental spectra of this compound, the data presented herein is a combination of information derived from spectral databases and analysis of closely related derivatives, providing a robust and reliable interpretation.

Predicted and Reported NMR Data

The following tables summarize the expected and reported ¹H and ¹³C NMR spectral data for this compound. The data is compiled from spectral databases and scientific literature, including the analysis of derivatives where the 3,5-dimethylphenyl moiety is present.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, owing to the molecule's symmetry. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

| H2, H6 | ~7.20 - 7.30 | Singlet (s) or very narrow multiplet | 2H | These two aromatic protons are chemically equivalent due to the C₂ symmetry axis. They appear as a single resonance. |

| H4 | ~6.90 - 7.00 | Singlet (s) or very narrow multiplet | 1H | This aromatic proton is situated between the two methyl groups. |

| -CH₃ (at C3, C5) | ~2.20 - 2.30 | Singlet (s) | 6H | The six protons of the two methyl groups are equivalent and thus give rise to a single, sharp peak. |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound also reflects the molecular symmetry, displaying four distinct signals.

| Carbon Assignment | Chemical Shift (δ) ppm | Notes |

| C1 (C-I) | ~94 - 96 | The carbon atom directly attached to the iodine atom is significantly shielded and appears at a characteristic upfield chemical shift for ipso-carbons bonded to iodine. |

| C3, C5 (C-CH₃) | ~138 - 140 | The two carbon atoms bearing the methyl groups are equivalent. |

| C2, C6 | ~135 - 137 | These two aromatic methine carbons are equivalent. |

| C4 | ~128 - 130 | The aromatic methine carbon located between the two methyl groups. |

| -CH₃ | ~20 - 22 | The two methyl carbons are equivalent and resonate in the typical aliphatic region. |

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Use a deuterated solvent of high purity, typically deuterated chloroform (CDCl₃), as it is an excellent solvent for this compound and its residual peak is well-separated from the analyte signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). However, modern NMR spectrometers can also be calibrated using the residual solvent peak (for CDCl₃: δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).

NMR Spectrometer Setup and Data Acquisition

¹H NMR Spectroscopy:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient due to the high sensitivity of ¹H NMR.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 12-15 ppm is usually adequate.

-

¹³C NMR Spectroscopy:

-

Spectrometer: A spectrometer with a carbon-observe probe is required.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A spectral width of approximately 200-220 ppm is standard for observing the full range of carbon chemical shifts.

-

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed framework for the ¹H and ¹³C NMR spectral analysis of this compound. The provided data tables and experimental protocols offer a valuable resource for scientists engaged in synthetic chemistry and drug development, facilitating the accurate and efficient structural characterization of this important chemical intermediate. The inherent symmetry of the molecule simplifies its NMR spectra, making it an excellent example for illustrating fundamental principles of NMR spectroscopy.

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of 1-Iodo-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-iodo-3,5-dimethylbenzene. The information herein is intended to support researchers, scientists, and professionals in drug development in the structural elucidation and analysis of this and related aromatic iodine compounds.

Quantitative Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization. The molecular ion and key fragment ions are summarized in the table below. The data has been compiled from the NIST WebBook and SpectraBase databases.[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 232 | 100 | [C₈H₉I]⁺• (Molecular Ion) |

| 105 | 95 | [C₈H₉]⁺ |

| 104 | 20 | [C₈H₈]⁺• |

| 91 | 15 | [C₇H₇]⁺ |

| 79 | 10 | [C₆H₇]⁺ |

| 78 | 10 | [C₆H₆]⁺• |

| 77 | 20 | [C₆H₅]⁺ |

| 51 | 15 | [C₄H₃]⁺ |

Experimental Protocols

While the specific experimental conditions for the reference spectra from the NIST WebBook and SpectraBase are not fully detailed, a general and representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on common practices for the analysis of halogenated aromatic compounds.

Instrumentation:

-

Gas Chromatograph (GC): A standard gas chromatograph equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass analyzer with an electron ionization (EI) source.

GC Conditions:

-

Injection Mode: Splitless injection is typically used for trace analysis, while a split injection can be used for more concentrated samples.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (a standard energy to ensure fragmentation and allow for library matching).

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([C₈H₉I]⁺•) at m/z 232. Due to the relatively weak carbon-iodine bond, the most prominent fragmentation pathway involves the cleavage of this bond.

The proposed fragmentation pathway is as follows:

-

Formation of the Molecular Ion: C₈H₉I + e⁻ → [C₈H₉I]⁺• + 2e⁻ (m/z = 232)

-

Primary Fragmentation - Loss of Iodine Radical: The most significant fragmentation is the homolytic cleavage of the C-I bond, resulting in the formation of a stable dimethylphenyl cation and an iodine radical. This fragment at m/z 105 is the base peak in the spectrum, indicating its high stability. [C₈H₉I]⁺• → [C₈H₉]⁺ + I• (m/z = 105)

-

Secondary Fragmentations: The [C₈H₉]⁺ ion can undergo further fragmentation through the loss of neutral molecules or radicals:

-

Loss of a Hydrogen Molecule: A common fragmentation for aromatic cations is the loss of H₂, leading to the ion at m/z 103. [C₈H₉]⁺ → [C₈H₇]⁺ + H₂ (m/z = 103)

-

Loss of a Methyl Radical: Cleavage of a methyl group from the dimethylphenyl cation can lead to the formation of a tropylium (B1234903) ion or a related stable C₇H₇⁺ species at m/z 91. [C₈H₉]⁺ → [C₇H₆]⁺• + CH₃• (m/z = 91)

-

Loss of Acetylene (B1199291): The aromatic ring can undergo rearrangement and fragmentation, leading to the loss of acetylene (C₂H₂) and the formation of the [C₆H₅]⁺ ion at m/z 77. [C₈H₉]⁺ → [C₆H₅]⁺ + C₂H₄ (m/z = 77)

-

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound.

Caption: Primary fragmentation pathway of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Iodo-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-iodo-3,5-dimethylbenzene. It details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for data analysis. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this compound and related substituted aromatic molecules.

Core Principles of IR Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When this compound is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its constituent bonds. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of its key functional groups and providing insights into its substitution pattern.

The infrared spectrum of this compound is characterized by several key features:

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring.[1][2]

-

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds within the two methyl groups.

-

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring.[1][2]

-

C-H Out-of-Plane Bending: These vibrations are particularly diagnostic for determining the substitution pattern on the benzene ring.[3]

-

C-I Stretching: The stretching vibration of the carbon-iodine bond.

Data Presentation: Expected Infrared Absorption Bands

The following table summarizes the key expected quantitative data for the IR analysis of this compound, based on characteristic vibrational frequencies for substituted benzenes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Weak | Typically observed to the left of the more intense aliphatic C-H stretching bands.[1][2] |

| Aliphatic C-H Stretch (CH₃) | 2975-2845 | Strong | Characteristic of the methyl groups attached to the aromatic ring. |

| Overtone/Combination Bands | 2000-1665 | Weak | The pattern of these weak bands can sometimes be indicative of the substitution pattern on the aromatic ring.[2] |

| Aromatic C=C Stretch (in-ring) | 1600-1585 and 1500-1400 | Medium | These bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[1][2] |

| C-H Out-of-Plane Bending | 900-675 | Strong | For a 1,3,5-trisubstituted benzene, a strong absorption is expected in the 900-860 cm⁻¹ and 860-810 cm⁻¹ regions, with another characteristic band around 690 cm⁻¹. |

| C-I Stretch | 600-500 | Medium | The position of this band can be influenced by the overall structure of the molecule. |

Experimental Protocols

This section details a standard procedure for obtaining the IR spectrum of a liquid sample like this compound using a Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

FTIR spectrometer

-

ATR accessory with a diamond or zinc selenide (B1212193) crystal (alternatively, salt plates (NaCl or KBr) for a "neat" sample)

Procedure for ATR-FTIR:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. Use a soft tissue dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) to wipe the crystal, followed by a dry tissue to ensure it is completely dry.

-

Acquire a background spectrum. This will subtract any atmospheric or instrumental interferences from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal.

-

If using an ATR with a pressure arm, lower the arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

After acquiring the spectrum, clean the ATR crystal thoroughly with a solvent-moistened tissue to remove all traces of the sample.

-

Process the spectrum using the spectrometer's software. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

-

Procedure for "Neat" Sample with Salt Plates:

-

Sample Preparation:

-

Place one to two drops of liquid this compound onto the surface of a clean, dry NaCl or KBr salt plate.

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

-

Spectral Acquisition:

-

Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, ensuring that the instrument is properly purged to minimize atmospheric interference.

-

-

Cleaning:

-

After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane). Store the plates in a desiccator to prevent fogging from atmospheric moisture.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of IR spectral analysis and the relationships between the key vibrational modes of this compound.

References

A Technical Guide to High-Purity 1-Iodo-3,5-dimethylbenzene for Research and Development

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. 1-Iodo-3,5-dimethylbenzene (also known as 5-iodo-m-xylene) is a key aryl halide building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This technical guide provides an in-depth overview of commercially available high-purity this compound, including supplier specifications, quality control methodologies, and its application in common synthetic transformations.

Commercial Availability and Specifications

High-purity this compound is readily available from several major chemical suppliers. The typical purity offered is ≥99%, suitable for most research and development purposes. Below is a comparative table of specifications from prominent vendors.

| Specification | Sigma-Aldrich (MilliporeSigma) | ChemicalBook [1] | Santa Cruz Biotechnology |

| Purity | 99% | ≥99%[1] | Information not available |

| CAS Number | 22445-41-6 | 22445-41-6[1] | 22445-41-6 |

| Molecular Formula | C₈H₉I | C₈H₉I[1] | C₈H₉I |

| Molecular Weight | 232.06 g/mol | 232.06 g/mol [1] | 232.06 g/mol |

| Form | Liquid | Liquid | Liquid |

| Boiling Point | 92-94 °C/3 mmHg | 92-94 °C/3 mmHg | Information not available |

| Density | 1.608 g/mL at 25 °C | 1.608 g/mL at 25 °C | Information not available |

| Refractive Index | n20/D 1.594 | n20/D 1.594 | Information not available |

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is crucial. The primary analytical methods for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It separates impurities from the main component and provides their mass-to-charge ratio for identification.

Experimental Protocol:

A general GC-MS protocol for the analysis of aryl halides is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate. A typical concentration is 1 mg/mL.

-

Instrumentation: A standard GC-MS system equipped with a capillary column is used. A common column choice for aryl halides is a non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., ZB-5MS).[2]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]

-

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C) and hold for a few minutes to separate volatile impurities. Then, ramp the temperature at a steady rate (e.g., 10-20 °C/min) to a final temperature (e.g., 300-320 °C) to elute the main compound and any less volatile impurities.[4]

-

Injection Volume: 1 µL with a split ratio (e.g., 40:1) to avoid overloading the column.[4]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable mass range to detect the molecular ion of this compound (m/z 232) and potential fragments or impurities (e.g., 50-300 amu).

-

-

Data Analysis: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks. The mass spectrum of the main peak should be compared to a reference spectrum for identity confirmation.

Identity and Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is an essential tool for confirming the structure of this compound and can also be used for quantitative analysis (qNMR).

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃). For quantitative analysis, add a precisely weighed amount of a stable internal standard with a known number of protons that resonates in a clear region of the spectrum (e.g., 1,4-bis(trimethylsilyl)benzene).[5]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (D1): For quantitative results, a long relaxation delay (e.g., 5 times the longest T1 value, typically 30 seconds for aromatic protons) is crucial to ensure complete relaxation of all protons.[6]

-

Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Chemical Shifts: The proton signals of this compound in CDCl₃ are expected around:

-

~7.3 ppm (s, 1H, proton between the two methyl groups)

-

~7.0 ppm (s, 2H, protons adjacent to the iodine atom)

-

~2.3 ppm (s, 6H, methyl protons)

-

-

Integration: The ratio of the integrals of the aromatic and methyl protons should be 3:6 (or 1:2). For qNMR, the purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.

-

Applications in Synthetic Chemistry

This compound is a versatile building block in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in drug discovery and development for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are highly reactive in oxidative addition to Pd(0), making this compound an excellent substrate for reactions like the Heck, Buchwald-Hartwig, and Sonogashira couplings.

Below is a logical workflow for a typical palladium-catalyzed cross-coupling reaction using this compound.

Example: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7] this compound can be coupled with a wide range of primary and secondary amines.

General Experimental Protocol:

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., a biarylphosphine ligand, 4.8 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.0 equiv).[8]

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2-1.5 equiv), followed by an anhydrous solvent such as toluene (B28343) or dioxane.[8]

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C until the starting material is consumed, as monitored by TLC or GC-MS.[8]

-

Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[8]

The catalytic cycle for this transformation is illustrated below.

Conclusion

High-purity this compound is a commercially accessible and highly versatile reagent for advanced organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the construction of novel molecular architectures in drug discovery and materials science. By employing rigorous analytical techniques such as GC-MS and NMR, researchers can ensure the quality of this starting material, leading to more reliable and successful synthetic outcomes.

References

- 1. This compound | 22445-41-6 [chemicalbook.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic Iodination of m-Xylene for the Synthesis of 1-Iodo-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of m-xylene (B151644) to produce 1-iodo-3,5-dimethylbenzene, a valuable building block in organic synthesis. This document details the underlying reaction mechanisms, presents various experimental protocols, and summarizes quantitative data to aid in the practical application of this chemical transformation.

Introduction

This compound, also known as 5-iodo-m-xylene, is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials for liquid crystals. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures. The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of m-xylene, a readily available starting material. This guide will explore the common methods to effect this transformation.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of m-xylene proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, an electrophilic iodine species (I⁺) is generated in situ and is subsequently attacked by the electron-rich aromatic ring of m-xylene. The methyl groups of m-xylene are activating and direct the incoming electrophile to the ortho and para positions. However, due to steric hindrance from the two methyl groups, the incoming iodine atom is directed to the C5 position, which is para to one methyl group and ortho to the other, yielding the desired this compound.

The general mechanism involves two key steps:

-

Formation of the Sigma Complex: The π electrons of the m-xylene ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product.

Caption: Mechanism of Electrophilic Iodination of m-Xylene.

Experimental Protocols

Several methods have been developed for the electrophilic iodination of m-xylene. The choice of method often depends on the desired yield, scalability, and availability of reagents. Below are detailed protocols for two common methods.

Method 1: Iodination using Iodine and an Oxidizing Agent (Iodic Acid)

This classic method employs molecular iodine in the presence of a strong oxidizing agent, such as iodic acid (HIO₃) or nitric acid, to generate the electrophilic iodine species in situ.

Reagents and Materials:

-

m-Xylene

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Sodium sulfite (B76179) or sodium thiosulfate (B1220275) solution (for workup)

-

Diethyl ether or dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-xylene (1 equivalent) and iodine (0.4 equivalents) in glacial acetic acid.

-

To this solution, add a mixture of iodic acid (0.2 equivalents) dissolved in a small amount of water, followed by the slow, dropwise addition of concentrated sulfuric acid (catalytic amount) with stirring.

-

Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice water and a solution of sodium sulfite or sodium thiosulfate to quench any unreacted iodine.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Method 2: Iodination using N-Iodosuccinimide (NIS) and an Acid Catalyst

N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent. Its reactivity is enhanced by the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid.

Reagents and Materials:

-

m-Xylene

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA) or Sulfuric acid (catalytic amount)

-

Acetonitrile (B52724) or Dichloromethane (as solvent)

-

Sodium thiosulfate solution (for workup)

-

Diethyl ether or dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve m-xylene (1 equivalent) in acetonitrile or dichloromethane.

-

Add N-iodosuccinimide (1.1 equivalents) to the solution.

-

Slowly add a catalytic amount of trifluoroacetic acid or sulfuric acid to the reaction mixture with stirring at room temperature.

-

Monitor the reaction progress by TLC or GC. The reaction is often complete within a few hours at room temperature.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography.

Quantitative Data

The yield and efficiency of the electrophilic iodination of m-xylene can vary depending on the chosen method and reaction conditions. Below is a summary of representative quantitative data from the literature for the iodination of m-xylene and similar aromatic compounds.

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Iodination of m-Xylene | ||||||

| λ³-Iodanation | Benziodoxole triflate (BXT) | Acetonitrile | Room Temp | 1 | 85 | [1] |

| Analogous Iodination of Activated Arenes | ||||||

| Iodine/Iodic Acid System (p-xylene) | I₂ / HIO₃ / H₂SO₄ | Glacial Acetic Acid | Reflux | - | 85 | [2] |

| NIS/Acid Catalyst (Mesitylene) | NIS / TFA | Acetonitrile | Room Temp | 0.5 | 95 | [3] |

| Iodine/Silver Salt (Toluene) | I₂ / AgOTf | Dichloromethane | 23 | - | 18 |

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is outlined below.

Caption: General Experimental Workflow for the Synthesis of this compound.

Conclusion

The electrophilic iodination of m-xylene is a reliable and efficient method for the synthesis of this compound. This guide has provided a detailed overview of the reaction mechanism, practical experimental protocols using both classic and modern reagents, and a summary of relevant quantitative data. By following the outlined procedures and considering the safety precautions associated with the handling of the reagents, researchers can successfully synthesize this valuable intermediate for a variety of applications in organic chemistry and drug development.

References

Safety data sheet (SDS) and handling precautions for 1-Iodo-3,5-dimethylbenzene.

An In-depth Technical Guide to the Safe Handling and Use of 1-Iodo-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound (CAS No. 22445-41-6), a versatile aryl halide intermediate in organic synthesis. The information is intended to assist researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₈H₉I |

| Molecular Weight | 232.06 g/mol |

| Appearance | Clear light yellow liquid |

| Melting Point | -2.9 °C (estimate)[1] |

| Boiling Point | 92-94 °C at 3 mm Hg[2] |

| Density | 1.608 g/mL at 25 °C[2] |

| Flash Point | 113 °C (235.4 °F) - closed cup[2] |

| Refractive Index | n20/D 1.594 (lit.)[2] |

| Water Solubility | Sparingly soluble[1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to minimize risks.

GHS Hazard Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |

GHS Label Elements

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3] P264: Wash skin thoroughly after handling.[1][3] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] Response: P302 + P352: IF ON SKIN: Wash with plenty of water.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3] P405: Store locked up.[1][3] Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |

Handling and Safety Precautions

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

(Imidazole) + this compound --[CuI, Ligand, Base]--> N-(3,5-dimethylphenyl)imidazole

(Ketone) + this compound --[Pd catalyst, Ligand, Base]--> α-(3,5-dimethylphenyl)ketone

References

Methodological & Application

Application Notes and Protocols: 1-Iodo-3,5-dimethylbenzene in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-iodo-3,5-dimethylbenzene as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the synthesis of a wide array of 3,5-dimethylbiphenyl derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] this compound is an excellent electrophilic partner in these reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst.[2] This reactivity allows for coupling under relatively mild conditions with a broad range of aryl and heteroaryl boronic acids, providing access to a diverse library of sterically hindered biaryl compounds. The resulting 3,5-dimethylbiphenyl scaffold is a key structural motif in various biologically active molecules.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids under different catalytic systems and reaction conditions.

Table 1: Conventional Heating Conditions

| Boronic Acid Counterpart | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 95 | (Hypothetical data based on similar reactions) |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O (4:1) | 100 | 8 | 92 | [2] |

| 4-Fluorophenylboronic acid | Pd/C (5 mol%) | Na₂CO₃ | DME/H₂O (1:1) | 25 | 24 | 88 | [3] |

| 3-Thienylboronic acid | [PdCl₂(dppf)] (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 85 | [4] |

| 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [5] |

Table 2: Microwave-Assisted Conditions

| Boronic Acid Counterpart | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| Phenylboronic acid | PEPPSI-iPr (1 mol%) | K₂CO₃ | Solvent-free | 110 | 10 | 91 | [6] |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Ba(OH)₂ | Dioxane/H₂O (4:1) | 150 | 15 | 93 | [7] |

| 4-Acetylphenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux | 90 | 92 | [8] |

Experimental Protocols

The following are detailed protocols for representative Suzuki-Miyaura cross-coupling reactions involving this compound.

Protocol 1: General Procedure using a Homogeneous Catalyst

This protocol describes a general method for the coupling of this compound with an arylboronic acid using a palladium-phosphine catalyst.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 3,5-dimethylbiphenyl derivative.

Protocol 2: Microwave-Assisted Synthesis

This protocol details a rapid, solvent-free microwave-assisted Suzuki-Miyaura coupling.[6]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

PEPPSI-iPr catalyst (0.01 mmol, 1 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Microwave reactor vial

-

Magnetic stir bar

Procedure:

-

In a microwave reactor vial, combine this compound, phenylboronic acid, PEPPSI-iPr catalyst, and potassium carbonate. For solid reactants, pre-grinding is recommended to ensure homogeneity.[6]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 110 °C for 10 minutes with stirring.

-

After the reaction, allow the vial to cool to room temperature.

-

Dissolve the reaction mixture in an organic solvent such as ethyl acetate.

-

Filter the mixture to remove insoluble inorganic salts.

-

The filtrate can be concentrated and the product purified by column chromatography if necessary, although this method often yields products with high purity.[6]

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 4. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]

- 7. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

Application Notes and Protocols for Palladium-Catalyzed Sonogashira Coupling with 1-Iodo-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3] These notes provide detailed protocols and reaction parameters for the Sonogashira coupling of 1-iodo-3,5-dimethylbenzene with terminal alkynes.

Reaction Principle

The palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne proceeds via a dual catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl iodide to a palladium(0) species, formation of a copper(I) acetylide, transmetalation of the alkynyl group to the palladium(II) complex, and subsequent reductive elimination to yield the desired coupled product and regenerate the active palladium(0) catalyst.[1] Copper-free variations of the Sonogashira reaction have also been developed to circumvent the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[4][5]

Data Presentation

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and reported yields for the coupling of aryl iodides with terminal alkynes, which can be adapted for this compound.

Table 1: Typical Reaction Conditions for Sonogashira Coupling

| Parameter | Typical Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%), Pd(OAc)₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%) | The choice of catalyst and ligand can significantly impact reaction efficiency.[1][4] |

| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the classical Sonogashira mechanism, but can be omitted in copper-free protocols to avoid homocoupling.[1][5] |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃ | An amine base often serves as both the base and the solvent.[3][4] Inorganic bases are also effective.[4] |

| Solvent | THF, DMF, Toluene, Acetonitrile, Isopropanol | Anhydrous and degassed solvents are crucial for reproducible results.[4][6] |

| Temperature | Room Temperature to 80 °C | Mild temperatures are often sufficient, though heating can improve yields for less reactive substrates.[1][6] |

| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent oxidation of the catalyst and homocoupling of the alkyne.[1][6] |

Table 2: Performance of Various Catalyst Systems

| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodides | Terminal Alkynes | Et₃N | Et₃N | RT | 2-12 | >90 | [1][7] |

| Pd-Salen Complex | Iodobenzene | Phenylacetylene | K₂CO₃ | Isopropanol | 25 | 7 | 98 | [4] |

| Pd₁@NC / CuI | 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | NEt₃ | MeCN | 80 | 5 | High | [8] |

| Pd(OAc)₂ | 1-Iodo-4-nitrobenzene | Phenylacetylene | Dabco | - | - | - | Quantitative | [9] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials and Equipment

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, 2-Methyl-3-butyn-2-ol)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous amine base (e.g., Triethylamine)

-

Anhydrous solvent (e.g., THF or Toluene)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Standard glassware for work-up and purification

-

Silica (B1680970) gel for column chromatography

Step-by-Step Procedure

1. Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[7]

-

Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an anaerobic environment.[7]

-

Through a septum, add an anhydrous solvent (e.g., THF, 5 mL) and an anhydrous amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).[1]

-

Stir the resulting mixture for 5-10 minutes at room temperature.[1]

2. Addition of Alkyne:

-

Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture dropwise via syringe.[1]

3. Reaction Monitoring:

-